Cas no 936727-05-8 (Lumacaftor)

Lumacaftor is a small-molecule corrector agent primarily used in the treatment of cystic fibrosis (CF) caused by the F508del mutation in the CFTR gene. It functions by facilitating the proper folding and trafficking of the defective CFTR protein to the cell membrane, thereby improving chloride ion transport. Lumacaftor is often administered in combination with ivacaftor to enhance therapeutic efficacy. Its key advantages include targeted action on the underlying molecular defect, demonstrated clinical benefits in improving lung function, and a well-characterized safety profile. The compound is of significant interest in precision medicine for CF, offering a mechanism-based approach to managing this genetic disorder.
Lumacaftor structure
Lumacaftor structure
Product name:Lumacaftor
CAS No:936727-05-8
MF:C24H18F2N2O5
MW:452.406933307648
MDL:MFCD16659051
CID:822583
PubChem ID:16678941

Lumacaftor Chemical and Physical Properties

Names and Identifiers

    • 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
    • VX-809 (Lumacaftor)
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
    • 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
    • 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
    • VX 809
    • VX-809
    • Lumacaftor
    • VRT 826809
    • VX809
    • EGP8L81APK
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
    • 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
    • 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
    • 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
    • 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
    • GLXC-04762
    • CS-0479
    • MLS006011120
    • 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
    • AS-31756
    • NS00067980
    • 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
    • SW219911-1
    • PB19466
    • NCGC00346550-05
    • MFCD16659051
    • 936727-05-8
    • SMR004702901
    • 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
    • VRT-826809
    • SCHEMBL377028
    • CCG-269253
    • Lumacaftor (USAN)
    • Q6703005
    • LUMACAFTOR [USAN]
    • LUMACAFTOR [MI]
    • 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
    • BDBM50289703
    • Lumacaftor(vx-809vx809)?
    • Z2235801884
    • LUMACAFTOR [WHO-DD]
    • DTXCID80162014
    • AKOS015920205
    • VRT826809
    • 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
    • lumacaftorum
    • Lumacaftor(vx-809vx809)
    • 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
    • BRD-K69236721-001-02-7
    • NCGC00346550-02
    • D10134
    • Lumacaftor (USAN/INN)
    • Lumacaftor (VX-809)
    • ORKAMBI COMPONENT LUMACAFTOR
    • 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
    • Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
    • 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
    • HMS3655E05
    • Lumacaftor [INN]
    • NCGC00346550-01
    • LUMACAFTOR [ORANGE BOOK]
    • Lumacaftor [USAN:INN]
    • J-690399
    • CHEMBL2103870
    • CHEBI:90951
    • 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
    • s1565
    • HY-13262
    • GTPL7481
    • DTXSID30239523
    • LUMACAFTOR COMPONENT OF ORKAMBI
    • AC-23172
    • BCP02305
    • DB09280
    • 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
    • 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
    • UNII-EGP8L81APK
    • VX8
    • EX-A178
    • MDL: MFCD16659051
    • Inchi: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
    • InChI Key: UFSKUSARDNFIRC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O

Computed Properties

  • Exact Mass: 452.11837800g/mol
  • Monoisotopic Mass: 452.11837800g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 776
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.8
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: No data available
  • Density: 1.51
  • Melting Point: No data available
  • Boiling Point: 653.013°C at 760 mmHg
  • Flash Point: 348.7±31.5 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)

Lumacaftor Security Information

Lumacaftor Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
10238-1G
VX-809
936727-05-8 98%
1G
$90 2023-09-15
ChemScence
CS-0479-50mg
Lumacaftor
936727-05-8 99.19%
50mg
$121.0 2022-04-26
eNovation Chemicals LLC
D210888-1g
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
936727-05-8 98%
1g
$1280 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15152-5mg
VX-809
936727-05-8 98%
5mg
¥916.00 2023-09-09
MedChemExpress
HY-13262-100mg
Lumacaftor
936727-05-8 99.85%
100mg
¥2370 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2595-5mg
Lumacaftor
936727-05-8 99.72%
5mg
¥ 671 2023-09-07
TRC
V900700-5mg
VX 809
936727-05-8
5mg
$ 64.00 2023-09-05
abcr
AB451345-250 mg
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; .
936727-05-8
250MG
€112.50 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V12260-50mg
VX-809
936727-05-8 98%
50mg
¥3176.0 2024-06-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127916-50mg
VX-809 (Lumacaftor)
936727-05-8 ≥98%
50mg
¥2059.90 2023-08-31

Lumacaftor Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ion Solvents: Water
Reference
Methods of treatment for cystic fibrosis
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  25 - 35 °C; 35 °C → 95 °C; 1 h, 95 °C
Reference
Process for the preparation of lumacaftor and its crystalline forms
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  24 h, rt
Reference
A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  1 h, 25 - 35 °C; 1 h, 85 - 95 °C
1.2 Reagents: Hydrochloric acid ;  pH 4 - 5
Reference
Process and crystalline forms of lumacaftor
, India, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  24 h, rt
Reference
Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases
, World Intellectual Property Organization, , ,

Lumacaftor Raw materials

Lumacaftor Preparation Products

Lumacaftor Related Literature

Additional information on Lumacaftor

Comprehensive Overview of Lumacaftor (CAS No. 936727-05-8): Mechanism, Applications, and Research Insights

Lumacaftor (CAS No. 936727-05-8) is a groundbreaking small-molecule corrector primarily developed to address the underlying cause of cystic fibrosis (CF), a genetic disorder affecting the respiratory and digestive systems. As a CFTR modulator, Lumacaftor targets the F508del mutation in the CFTR gene, which is responsible for approximately 50% of CF cases worldwide. This article delves into its molecular properties, therapeutic applications, and the latest advancements in precision medicine.

The scientific community has shown immense interest in Lumacaftor due to its ability to improve the folding and trafficking of defective CFTR proteins to the cell surface. When combined with Ivacaftor (a CFTR potentiator), the duo forms the FDA-approved drug Orkambi, which has transformed CF treatment paradigms. Researchers are also exploring its potential in rare disease therapeutics beyond CF, aligning with the growing demand for personalized medicine solutions.

From a biochemical perspective, Lumacaftor (CAS No. 936727-05-8) exhibits a molecular weight of 452.51 g/mol and a purity typically exceeding 98%. Its pharmacokinetic profile includes moderate oral bioavailability and extensive protein binding, making formulation optimization a key focus for drug delivery systems. Recent studies highlight its synergistic effects with next-generation correctors like Tezacaftor, addressing limitations in patient response variability.

The global pharmaceutical market for CF therapies is projected to exceed $10 billion by 2027, with Lumacaftor-based regimens playing a pivotal role. Patients and caregivers frequently search for terms like "Lumacaftor side effects management", "Orkambi alternatives 2024", and "CFTR modulator efficacy comparison", reflecting unmet needs in treatment optimization. Clinical trials continue to investigate dosing strategies, including the potential of triple-combination therapies for enhanced outcomes.

Quality control of Lumacaftor (CAS No. 936727-05-8) involves rigorous HPLC and mass spectrometry analysis to ensure compliance with ICH guidelines. Stability studies demonstrate optimal storage conditions at -20°C in airtight containers, critical for maintaining potency in bulk pharmaceutical intermediates. The compound's synthetic route, involving chiral resolution and palladium-catalyzed coupling, remains an active area of process chemistry research.

Emerging topics include digital health integration with CF treatment monitoring and the economic impact of specialty drug pricing. As gene-editing technologies like CRISPR advance, Lumacaftor serves as a benchmark for evaluating small-molecule versus genetic intervention strategies. Its development history offers valuable case studies for orphan drug designation pathways and accelerated approval processes.

For researchers, key considerations include the compound's structure-activity relationship (SAR) and its binding interactions with CFTR's nucleotide-binding domain 1 (NBD1). Patent landscapes reveal ongoing innovation in crystalline forms and co-crystal formulations to enhance bioavailability. These developments align with search trends such as "improved CFTR correctors" and "next-gen CF therapeutics", indicating sustained interest in mechanism optimization.

Environmental and regulatory aspects of Lumacaftor production emphasize green chemistry principles, particularly in solvent selection and waste reduction. The compound's ecological impact profile shows low bioaccumulation potential, meeting REACH compliance standards. This positions Lumacaftor as a model compound for sustainable pharmaceutical manufacturing practices.

Future directions include exploring Lumacaftor's potential in non-CF indications with protein misfolding pathologies, such as certain neurodegenerative disorders. The scientific literature increasingly addresses questions about "combination therapy resistance mechanisms" and "biomarkers for CFTR modulator response", guiding precision medicine approaches. With over 200 ongoing clinical trials referencing Lumacaftor, its role in translational medicine continues to evolve.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:936727-05-8)Lumacaftor
A25628
Purity:99%/99%
Quantity:5g/25g
Price ($):332.0/1155.0
atkchemica
(CAS:936727-05-8)Lumacaftor
CL1555
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry